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Methylenomycin B

Antibiotic Resistance Methicillin-resistant Staphylococcus aureus Natural Product Discovery

Methylenomycin B (CAS 52775-77-6) is a cyclopentanone-derived antibiotic naturally produced by *Streptomyces coelicolor* A3(2) and *Streptomyces violaceoruber*. Its molecular formula is C8H10O, with a characteristic α-methylene ketone moiety that contributes to its biological activity and chemical lability.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 52775-77-6
Cat. No. B15369173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenomycin B
CAS52775-77-6
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C)C1)C
InChIInChI=1S/C8H10O/c1-5-4-6(2)8(9)7(5)3/h2,4H2,1,3H3
InChIKeyYDXIEAHUYZKJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenomycin B (CAS 52775-77-6): A Plasmid-Encoded Cyclopentanone Antibiotic for Specialized Research


Methylenomycin B (CAS 52775-77-6) is a cyclopentanone-derived antibiotic naturally produced by *Streptomyces coelicolor* A3(2) and *Streptomyces violaceoruber* [1][2]. Its molecular formula is C8H10O, with a characteristic α-methylene ketone moiety that contributes to its biological activity and chemical lability [3]. The compound is a member of the methylenomycin family, which includes methylenomycin A (C9H10O4), and is distinguished by its plasmid-borne biosynthetic origin—the entire gene cluster responsible for its production and regulation resides on the 356-kb linear plasmid SCP1 [1][4]. This unique genetic architecture makes methylenomycin B a valuable tool for studying plasmid-mediated antibiotic biosynthesis and regulation in model actinomycetes.

Why Methylenomycin B Cannot Be Replaced by Generic Cyclopentanones or In-Class Analogs


Methylenomycin B is not a generic cyclopentanone; it is the terminal product of a highly specific, plasmid-encoded biosynthetic pathway that is tightly regulated by a unique autoregulator system involving methylenomycin furans (MMFs) [1]. Unlike methylenomycin A, which possesses an epoxide ring and a carboxylic acid moiety, methylenomycin B lacks these functional groups, resulting in a distinct spectrum of antibacterial activity and a different chemical reactivity profile [2]. The compound's α-methylene ketone functionality renders it inherently labile, a property that significantly impacts its synthetic accessibility and handling compared to more stable analogs . Furthermore, the entire genetic machinery for methylenomycin B production is confined to the SCP1 plasmid, a feature that is not shared by other cyclopentanoid antibiotics and is crucial for studies in genetic regulation and plasmid biology [1]. These structural, biosynthetic, and genetic distinctions mean that methylenomycin A or other cyclopentanone derivatives cannot serve as functional substitutes in research settings that require the native compound's specific properties.

Quantitative Differentiation of Methylenomycin B: Direct Comparative Evidence


Comparative Antibacterial Activity: Methylenomycin B vs. Methylenomycin A and Pathway Intermediates

In a direct comparative assay, methylenomycin B (compound 2) and methylenomycin A (compound 1) were evaluated alongside their biosynthetic intermediates against a panel of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) [1]. The data reveal a clear hierarchy of potency: methylenomycin B is 2-fold less active than methylenomycin A against MRSA, but both are over two orders of magnitude less active than the pathway intermediate pre-methylenomycin C (compound 5). Specifically, against *S. aureus* DSM 21979 (MRSA), methylenomycin B exhibits an MIC of 512 μg/mL, compared to 256 μg/mL for methylenomycin A and 1 μg/mL for pre-methylenomycin C [1]. This 512-fold difference between the final product and its intermediate underscores the importance of selecting the correct compound for activity studies.

Antibiotic Resistance Methicillin-resistant Staphylococcus aureus Natural Product Discovery

Activity Against Enterococcus faecium: A Differentiated Profile

The antibacterial spectrum of methylenomycin B includes activity against *Enterococcus faecium*, a clinically relevant pathogen associated with vancomycin-resistant enterococci (VRE) [1]. Against *E. faecium* U0317, methylenomycin B (compound 2) demonstrates an MIC of 512 μg/mL, which is identical to its activity against MRSA [1]. In contrast, methylenomycin A (compound 1) shows an MIC of 256 μg/mL against the same strain, and the intermediate pre-methylenomycin C (compound 5) is significantly more potent with an MIC of 2 μg/mL [1]. This pattern—where methylenomycin B is consistently 2-fold less active than methylenomycin A across multiple Gram-positive species—is a consistent quantitative differentiator.

Vancomycin-Resistant Enterococci Antimicrobial Susceptibility Natural Products

Lack of Activity Against Gram-Negative Bacteria: A Key Differentiator from Broad-Spectrum Claims

Despite historical claims of broad-spectrum activity against both Gram-positive and Gram-negative bacteria, recent quantitative MIC data for methylenomycin B (compound 2) demonstrate no measurable activity against a panel of Gram-negative organisms at concentrations up to 512 μg/mL [1]. This includes *Escherichia coli* SY327, *Burkholderia metallica* DSM23519, *Burkholderia ambifaria* DSM16087, *Serratia plymuthica* RVH1, and *Ralstonia mannitolilytica* BCC1391 [1]. In contrast, methylenomycin A (compound 1) also shows no activity against these strains [1]. This finding clarifies the true spectrum of activity, which is restricted to Gram-positive bacteria, and serves as a critical point of differentiation from other cyclopentanone antibiotics that may retain Gram-negative activity.

Antibacterial Spectrum Gram-negative Resistance Selectivity

Chemical Synthetic Accessibility: Comparative Yields from Total Synthesis Routes

Methylenomycin B can be accessed via several distinct total synthesis routes, each with a quantifiable overall yield. A synthesis route utilizing a Ni(CO)₄-promoted cyclocondensation achieves the compound in four steps, while an alternative β-ketophosphonate route proceeds in four steps with a 26% overall yield [1]. In contrast, methylenomycin A synthesis requires additional steps to install the epoxide and carboxylic acid functionalities, as it can be prepared from methylenomycin B via epoxidation [2]. This difference in synthetic complexity is a tangible factor for chemical sourcing and custom synthesis projects, where the absence of the epoxide ring in methylenomycin B simplifies the synthetic route and reduces the number of required transformations.

Total Synthesis Organic Chemistry Cyclopentanone Derivatives

Unique Genetic Architecture: Plasmid-Borne Biosynthesis Differentiates from Chromosomally Encoded Antibiotics

The entire biosynthetic gene cluster for methylenomycin B (and methylenomycin A) is located on the 356-kb linear plasmid SCP1 of *Streptomyces coelicolor* A3(2), a feature that distinguishes it from the vast majority of streptomycete antibiotics, which are chromosomally encoded [1]. The 22-kb *mmy-mmf* gene cluster on SCP1 contains all genes necessary for methylenomycin production and its regulation [1]. In contrast, other well-characterized cyclopentanoid or polyketide antibiotics from *Streptomyces* (e.g., actinorhodin, undecylprodigiosin) are encoded on the chromosome. This genetic distinction makes methylenomycin B an indispensable tool for studying plasmid-mediated antibiotic production and the evolutionary dynamics of mobile genetic elements in secondary metabolism.

Plasmid Biology Streptomyces Genetics Secondary Metabolism

Regulatory Mechanism: Methylenomycin B Production is Controlled by a Distinct Autoregulator System

The biosynthesis of methylenomycin B is regulated by a unique autoregulator system involving methylenomycin furans (MMFs), a class of signaling molecules distinct from the canonical γ-butyrolactones (GBLs) used by most *Streptomyces* species [1]. Unlike GBLs, MMFs are alkali-resistant and are produced by the *mmfLHP* operon within the *mmy-mmf* cluster [1]. The MMF autoregulator system specifically induces methylenomycin production and does not cross-regulate other antibiotic pathways like actinorhodin or undecylprodigiosin [1][2]. This regulatory exclusivity means that genetic or chemical perturbation of MMF signaling selectively affects methylenomycin B production, providing a highly specific tool for dissecting signaling cascades in *Streptomyces* without pleiotropic effects on other secondary metabolites.

Bacterial Signaling Autoregulation Gene Expression

Targeted Research Applications for Methylenomycin B Based on Verifiable Evidence


Antibiotic Resistance Research: MRSA and VRE Model Systems

Methylenomycin B serves as a reference compound in studies of methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VRE) due to its quantifiable, albeit moderate, activity against these pathogens (MIC 512 μg/mL for both) [1]. Its use is particularly valuable in comparative studies with the more potent pathway intermediates, such as pre-methylenomycin C (MIC 1-2 μg/mL), to dissect the structural determinants of antibacterial activity and to investigate resistance mechanisms [1].

Synthetic Methodology Development for Cyclopentanone Antibiotics

The established total synthesis routes for methylenomycin B (4 steps, 26% yield via β-ketophosphonate route) make it an ideal model substrate for developing and benchmarking new synthetic methodologies for cyclopentanone antibiotics [1]. The compound's inherent lability due to the α-methylene ketone moiety presents a defined challenge that can be used to test new strategies for installing and stabilizing reactive functional groups in complex molecule synthesis .

Genetic Regulation and Signaling Studies in Streptomyces

Methylenomycin B production in *S. coelicolor* is strictly controlled by the MMF autoregulator system, which is encoded on the SCP1 plasmid and does not cross-regulate other antibiotic pathways [1]. This genetic and biochemical isolation makes the methylenomycin B system an excellent model for studying autoregulator signaling, transcriptional repression, and the role of rare codons (TTA in *bldA*) in developmental regulation, without the confounding pleiotropic effects observed in other pathways [1].

Biosynthetic Pathway Engineering and Synthetic Biology

The entire methylenomycin B biosynthetic gene cluster is confined to a 22-kb region on the SCP1 plasmid, making it one of the most compact and portable antibiotic pathways known [1]. This compactness facilitates the heterologous expression of the cluster in other *Streptomyces* hosts for the production of methylenomycin B and its analogs, as well as for pathway engineering efforts aimed at generating novel cyclopentanone derivatives with altered biological activities [1].

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